Arecaidine but-2-ynyl ester tosylate

Übersicht

Beschreibung

Arecaidine but-2-ynyl ester tosylate is a potent muscarinic agonist that selectively activates muscarinic acetylcholine receptor M2. This compound is known for its ability to decrease mean arterial pressure and heart rate in rats, making it a valuable tool in cardiovascular research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Arecaidine but-2-ynyl ester tosylate involves the esterification of arecaidine with but-2-ynyl alcohol in the presence of tosyl chloride. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and purification through crystallization or chromatography are likely employed.

Analyse Chemischer Reaktionen

Types of Reactions

Arecaidine but-2-ynyl ester tosylate primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of the alkyne group .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with a base to facilitate the leaving of the tosylate group.

Click Chemistry: Copper(I) catalysts are used to facilitate the cycloaddition of azides to the alkyne group in this compound.

Major Products

The major products of these reactions depend on the nucleophile or azide used. For example, substitution with an amine would yield an amide, while click chemistry with an azide would produce a triazole derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Arecaidine but-2-ynyl ester tosylate has a molecular weight of 365.44 g/mol and is characterized as a solid compound with a high purity level (>99%) . Its primary mechanism involves activation of the M2 muscarinic acetylcholine receptors, which play a crucial role in modulating neuronal signaling and various physiological responses .

Scientific Research Applications

The applications of this compound span several domains, including:

-

Neuroscience :

- Cholinergic Modulation : The compound is utilized to study cholinergic signaling pathways in the nervous system. It has been shown to affect phasic activity in isolated bladder tissues, indicating its potential for understanding bladder control mechanisms .

- Calcium Channel Inhibition : Research indicates that this compound inhibits calcium channel currents in primary rat sphenopalatine ganglia cells, making it useful for studying pain mechanisms and neuronal excitability .

-

Pharmacology :

- Drug Development : As a selective M2 receptor agonist, it is being explored for developing new therapeutic agents targeting conditions linked to cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative disorders .

- Inflammation Studies : The compound's ability to modulate inflammatory responses positions it as a candidate for research into treatments for inflammatory diseases .

- Cell Biology :

Case Study 1: Cholinergic Activation in Bladder Function

In a study assessing the effects of cholinergic agonists on bladder activity, this compound was compared with other compounds like carbachol. The findings highlighted its specific action on M2 receptors, providing insights into potential therapeutic uses for bladder dysfunctions .

Case Study 2: Calcium Channel Dynamics

A whole-cell patch clamp assay demonstrated that this compound effectively inhibits calcium channel currents at an EC50 of 3.6 µM. This property is significant for understanding calcium signaling in neurons and could inform drug development targeting pain management .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Neuroscience | Cholinergic modulation | Affects phasic activity in isolated bladder tissues |

| Pharmacology | Drug development | Potential for treating cholinergic dysfunction |

| Cell Biology | Proliferation/cytotoxicity assays | Evaluated in various cell lines |

| Calcium Channel Studies | Inhibition studies | EC50 = 3.6 µM in primary rat sphenopalatine cells |

Wirkmechanismus

Arecaidine but-2-ynyl ester tosylate exerts its effects by selectively binding to and activating muscarinic acetylcholine receptor M2. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular events result in decreased heart rate and blood pressure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Arecaidine propargyl ester: Another muscarinic agonist with similar selectivity for muscarinic receptors.

Oxotremorine: A non-selective muscarinic agonist used in various pharmacological studies.

Carbachol: A cholinergic agonist that activates both nicotinic and muscarinic receptors.

Uniqueness

Arecaidine but-2-ynyl ester tosylate is unique due to its high selectivity for muscarinic acetylcholine receptor M2, making it a valuable tool for studying specific physiological and pharmacological processes without significant off-target effects .

Biologische Aktivität

Arecaidine but-2-ynyl ester tosylate (ABET) is a compound that has garnered attention for its biological activity, particularly as a potent muscarinic agonist. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₁₁NO₂

- Molecular Weight : 141.17 g/mol

- CAS Number : 119630-77-2

This compound is recognized for its selectivity for M₂ muscarinic acetylcholine receptors , exhibiting a 4.6-fold preference for M₂ receptors located in the atrium compared to those in the ileum . This selectivity suggests significant implications for cardiac function and potential therapeutic applications in conditions involving cholinergic signaling.

Muscarinic Receptor Activation

The activation of muscarinic receptors by ABET leads to various physiological responses:

- Inhibition of GABA Release : ABET down-regulates GABA release at certain axons, an effect that can be blocked by gallamine, an M₂ receptor antagonist. This indicates that cholinergic activation enhances the phasic inhibitory output to target cells, potentially improving hippocampal function and cognitive performance .

- Neonatal Bladder Response : In studies involving neonatal rat bladders, ABET demonstrated enhanced responses to muscarinic agonists. The expression of M₂ and M₃ mRNA was significantly increased, indicating a potential role in bladder contractility during development .

- Anti-inflammatory Effects : ABET has been shown to suppress zymosan-induced leukocyte migration and increase neuronal activation markers in specific spinal cord segments. These effects were mediated through spinal muscarinic type 2 receptors, suggesting a mechanism where ABET reduces peripheral inflammation by modulating adrenal catecholamine release .

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

A notable case study involved the administration of ABET in models of neuroinflammation. The results indicated that intrathecal administration led to significant reductions in leukocyte migration into inflamed tissues, showcasing its potential as an anti-inflammatory agent. The mechanism was linked to the disinhibition of GABA(B) receptor input following M₂ receptor activation .

Eigenschaften

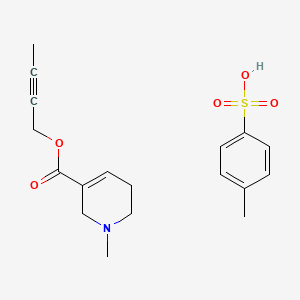

IUPAC Name |

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPXMGUNTQSFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.